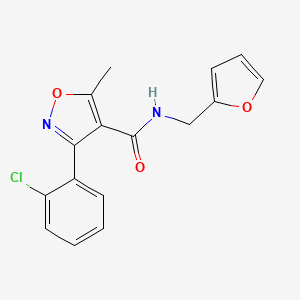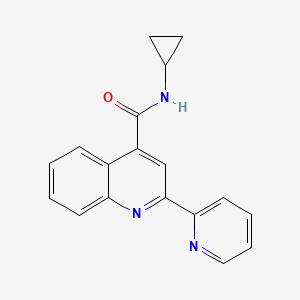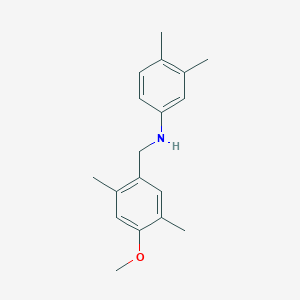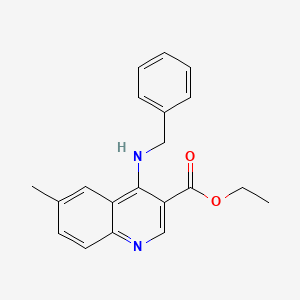
3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally similar to "3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide" involves multistep chemical processes. For instance, derivatives of isoxazole carboxamides have been prepared from starting materials like dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by further chemical modifications to introduce various functional groups (Yu et al., 2009). These processes highlight the chemoselective nucleophilic chemistry essential for the synthesis of complex molecules, showcasing the versatility and reactivity of the isoxazole backbone in chemical syntheses.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule showcases interesting aspects such as conformational variations and the arrangement of functional groups. For example, the crystal structure analysis of related compounds reveals specific orientations of benzene rings and the impact of substituents on the overall molecular conformation (Bozopoulos et al., 1980). Such studies are crucial for understanding the molecular geometry, which directly affects the physical and chemical properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can lead to a wide range of products with varied biological and chemical activities. The reactivity of such compounds often involves nucleophilic substitution reactions, cycloadditions, and other transformations that are fundamental to organic synthesis and medicinal chemistry (Shajari et al., 2015). The chemical properties of these compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key factors in their applications.
Physical Properties Analysis
The physical properties of "3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide" and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the presence of chlorophenyl and furylmethyl groups could affect the compound's polarity, solubility in different solvents, and crystal packing in the solid state. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems and its stability under experimental conditions.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are characterized by their reactivity patterns, which are influenced by the electron-donating or withdrawing nature of the substituents attached to the isoxazole ring. Studies on similar compounds have shown how modifications at specific positions of the isoxazole ring can alter its reactivity, enabling the synthesis of a wide range of derivatives with potential biological activities (Martins et al., 2002). Understanding these properties is crucial for the rational design of new compounds with desired activities and properties.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10-14(16(20)18-9-11-5-4-8-21-11)15(19-22-10)12-6-2-3-7-13(12)17/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLJHHGZULHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)



![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)
![8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668551.png)
![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5668552.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5668553.png)
